3-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol
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Overview
Description
3-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes an imidazole ring fused with a thiazole ring, and a phenol group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a condensation reaction between glyoxal and ammonia, followed by cyclization with a suitable amine.
Formation of the Thiazole Ring: The thiazole ring is formed by reacting a 2-aminothiazole derivative with a suitable bromo ketone under microwave activation.
Coupling of the Rings: The imidazole and thiazole rings are then coupled together using a suitable coupling agent, such as a palladium catalyst.
Introduction of the Phenol Group: The phenol group is introduced through a substitution reaction, where a suitable phenol derivative is reacted with the imidazo[2,1-b][1,3]thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The phenol group can undergo electrophilic substitution reactions to form various substituted phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens, sulfonyl chlorides, and nitro compounds.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
3-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical catalysts.
Mechanism of Action
The mechanism of action of 3-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazoles: These compounds share a similar core structure but differ in the substitution pattern and biological activities.
Imidazole Derivatives: Compounds such as clemizole and etonitazene contain the imidazole ring and exhibit various pharmacological activities.
Uniqueness
3-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the imidazole and thiazole rings, along with the phenol group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H17N3OS |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[5-(2,6-dimethylanilino)imidazo[2,1-b][1,3]thiazol-6-yl]phenol |
InChI |
InChI=1S/C19H17N3OS/c1-12-5-3-6-13(2)16(12)20-18-17(14-7-4-8-15(23)11-14)21-19-22(18)9-10-24-19/h3-11,20,23H,1-2H3 |
InChI Key |
NKVYYQNLSYZWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CS3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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